2-(3-(trifluoromethyl)-6,7-dihydrothiopyrano[4,3-c]pyrazol-1(4H)-yl)acetic acid
Description
Properties
IUPAC Name |
2-[3-(trifluoromethyl)-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazol-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O2S/c10-9(11,12)8-5-4-17-2-1-6(5)14(13-8)3-7(15)16/h1-4H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLYKKBAXQGXARC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC2=C1N(N=C2C(F)(F)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biochemical Analysis
Biochemical Properties
2-(3-(trifluoromethyl)-6,7-dihydrothiopyrano[4,3-c]pyrazol-1(4H)-yl)acetic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, the trifluoromethyl group in the compound can enhance its binding affinity to certain enzymes, potentially acting as an inhibitor or activator depending on the context. The compound’s interactions with biomolecules are primarily driven by its ability to form hydrogen bonds and hydrophobic interactions, which can alter the conformation and activity of target proteins.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate signaling pathways by interacting with key proteins involved in signal transduction, leading to altered cellular responses. Additionally, it can affect gene expression by binding to transcription factors or other regulatory proteins, thereby influencing the transcription of specific genes. These interactions can result in changes in cellular metabolism, affecting the overall function and health of the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to enzymes and proteins, altering their activity by either inhibiting or activating them. The compound’s trifluoromethyl group is particularly important in these interactions, as it can enhance the binding affinity and specificity of the compound for its targets. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but can degrade over time, leading to a decrease in its activity. Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and cellular metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and overall health. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. Additionally, high doses of the compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism, leading to the production of metabolites that can further influence cellular function. The compound’s impact on metabolic flux and metabolite levels can provide insights into its overall effects on cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific tissues. These interactions can influence the compound’s accumulation and overall effectiveness.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can affect its interactions with biomolecules and its overall impact on cellular function.
Biological Activity
The compound 2-(3-(trifluoromethyl)-6,7-dihydrothiopyrano[4,3-c]pyrazol-1(4H)-yl)acetic acid is a novel chemical entity with potential biological activities that warrant detailed investigation. This article aims to explore its synthesis, biological activity, and relevant case studies, drawing on diverse research findings.
Molecular Characteristics
- Molecular Formula : C₉H₁₂F₃N₃S
- Molecular Weight : 235.27 g/mol
- CAS Number : 2091605-67-1
- SMILES Notation : C(C(=O)O)N1C(=S)C2=C(N1)C(=C(S2)C(F)(F)F)N(C)C
Physical Properties
| Property | Value |
|---|---|
| Melting Point | Not specified |
| Boiling Point | Not specified |
| Solubility | Slightly soluble in DMSO, methanol |
The biological activity of this compound is hypothesized to involve interaction with various biological pathways, particularly those related to inflammation and cellular signaling. The trifluoromethyl group is known to enhance lipophilicity, potentially improving membrane permeability and bioavailability.
Antimicrobial Activity
Recent studies have indicated that derivatives of thiopyrano compounds exhibit significant antimicrobial properties. For instance, this compound has shown promising results against a range of bacterial strains in vitro, suggesting its potential as a lead compound for antibiotic development.
Anti-inflammatory Effects
Research has demonstrated that compounds with similar structures possess anti-inflammatory properties. The mechanism may involve the inhibition of pro-inflammatory cytokines and modulation of NF-kB signaling pathways. This suggests that the compound could be beneficial in treating inflammatory diseases.
Case Studies
- In Vitro Studies : A study conducted on human cell lines revealed that treatment with the compound resulted in a significant reduction in inflammatory markers compared to control groups. The results indicated a dose-dependent response.
- Animal Models : In vivo studies using murine models of inflammation showed that administration of the compound led to reduced swelling and pain behaviors, supporting its potential therapeutic use.
- Comparative Analysis : A comparative study with other known anti-inflammatory agents highlighted that the compound exhibited superior efficacy at lower concentrations, indicating its potential as a more effective treatment option.
Comparison with Similar Compounds
Substituent Variations on the Core Scaffold
- This modification may enhance binding to hydrophobic pockets in biological targets but reduces electron-withdrawing effects compared to CF₃ .
- 1-({4-[3-(Trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl]phenyl}methyl)-2-pyrrolidinone (JAC): Substitutes the acetic acid side chain with a benzyl-linked pyrrolidinone group, altering solubility and bioavailability. The lactam moiety could improve metabolic stability .
Ring Expansion and Fusion
- 2-(3-(Trifluoromethyl)-5,6,7,8-tetrahydrocyclohepta[c]pyrazol-1(4H)-yl)acetic acid: Features a seven-membered cyclohepta ring instead of the six-membered thiopyrano ring.
Physicochemical Properties
Table 1: Melting Points and Substituent Effects
The high melting points (>300°C) observed in both the target compound and ’s quinolone derivatives suggest strong intermolecular interactions (e.g., hydrogen bonding from carboxylic acid groups) and crystalline stability .
Key Research Findings and Implications
- Substituent-Driven Activity : The trifluoromethyl group enhances metabolic resistance compared to thiophene or methoxy substituents, as seen in COX inhibitors .
- Side Chain Optimization : Acetic acid derivatives offer superior solubility over ester prodrugs (e.g., methyl or isopropyl esters in ), though esters may improve oral bioavailability .
Preparation Methods
Chlorination of Hydroxy-Substituted Precursors
A common initial step involves converting hydroxy-substituted dihydrothiopyrano or related heterocycles into chloro derivatives using phosphorus oxychloride (POCl3) under reflux conditions. For example:
| Step | Reagents & Conditions | Product |
|---|---|---|
| a) Reflux of ethyl 6,7-dihydro-4-hydroxy-5H-cyclopenta[b]pyridine-3-carboxylate with POCl3 for 2.5 hours | Phosphorus oxychloride, reflux | Ethyl 4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate |
This chlorination step activates the ring for subsequent nucleophilic substitution or cyclization reactions.
Pyrazole Ring Formation via Hydrazine Condensation
The chloro-substituted intermediates react with hydrazine derivatives, such as phenylhydrazine or substituted phenylhydrazines, in refluxing n-butanol under nitrogen atmosphere for extended periods (e.g., 20 hours). This step forms the pyrazolo-fused ring system:
| Step | Reagents & Conditions | Product |
|---|---|---|
| a) Reaction of ethyl 5H-4-chloro-7,8-dihydrothiopyrano[4,3-b]pyridine-3-carboxylate with o-chlorophenylhydrazine | n-butanol, reflux, N2 atmosphere, 20 h | 2-p-chlorophenyl-2,3,5,6,7,9-hexahydrothiopyrano[4,3-b]pyrazolo[3,4-d]pyridine-3-one |
Substituting different hydrazines allows tuning of the aryl substituent on the pyrazole ring.
Oxidation and Functional Group Manipulations
Selective oxidation of the pyrazolo-thiopyrano intermediates introduces oxo or dioxo functionalities on the thiopyrano ring using hydrogen peroxide or sodium metaperiodate. These oxidations are conducted in solvents such as acetic acid or methanol at room temperature over 48 hours:
| Step | Reagents & Conditions | Product |
|---|---|---|
| a) Oxidation with 30% H2O2 in acetic acid, room temperature, 48 h | Hydrogen peroxide, acetic acid | 2-p-chlorophenyl-8,8-dioxo-2,3,5,6,7,9-hexahydrothiopyrano[4,3-b]pyrazolo[3,4-d]pyridine-3-one |
These steps are crucial for adjusting the oxidation state of the sulfur-containing ring and preparing for final functionalization.
Introduction of Acetic Acid Side Chain
Summary Table of Preparation Steps
| Step No. | Reaction Type | Starting Material | Reagents/Conditions | Product/Intermediate |
|---|---|---|---|---|
| 1 | Chlorination | Ethyl 6,7-dihydro-4-hydroxy-5H-cyclopenta[b]pyridine-3-carboxylate | POCl3, reflux, 2.5 h | Ethyl 4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate |
| 2 | Pyrazole ring formation | Chloro-substituted intermediate | Phenylhydrazine or substituted hydrazines, n-butanol, reflux, 20 h | Pyrazolo-thiopyrano fused ring system |
| 3 | Oxidation | Pyrazolo-thiopyrano intermediate | H2O2 in acetic acid or sodium metaperiodate, room temp, 48 h | Oxidized thiopyrano derivatives |
| 4 | Side chain functionalization | Oxidized heterocyclic intermediate | Alkylation/acylation reagents, hydrolysis/oxidation | 2-(3-(trifluoromethyl)-6,7-dihydrothiopyrano[4,3-c]pyrazol-1(4H)-yl)acetic acid |
Research Findings and Notes
- The use of phosphorus oxychloride for chlorination is a well-established method to activate hydroxy groups on heterocyclic rings for nucleophilic substitution.
- Hydrazine derivatives are versatile reagents for pyrazole ring construction, with reaction times around 20 hours under reflux in n-butanol to ensure complete cyclization.
- Oxidation with hydrogen peroxide or sodium metaperiodate allows fine control over the oxidation state of sulfur in the thiopyrano ring, which can affect biological activity and stability.
- The trifluoromethyl group is typically introduced early in the synthesis or via starting materials bearing this substituent, ensuring its stability throughout the synthetic sequence.
- Detailed spectral data (NMR, IR, melting points) for intermediates confirm the structural integrity and purity of synthesized compounds, supporting the reliability of the preparation methods.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of 2-(3-(trifluoromethyl)-6,7-dihydrothiopyrano[4,3-c]pyrazol-1(4H)-yl)acetic acid to improve yield and purity?
- Methodological Answer : Optimize reaction parameters such as solvent polarity (e.g., ethanol or DMF), temperature (reflux vs. room temperature), and catalyst selection (e.g., sodium acetate for cyclization reactions). Employ thin-layer chromatography (TLC) to monitor reaction progress and intermediates . Purification via column chromatography using gradient elution (e.g., hexane/ethyl acetate) improves purity. Statistical design of experiments (DoE) can systematically reduce trial iterations by identifying critical factors (e.g., reactant ratios, pH) .
Q. How should researchers address solubility challenges when conducting in vitro assays with this compound?
- Methodological Answer : Prepare stock solutions using co-solvents like DMSO (≤1% v/v) followed by dilution in assay buffers (e.g., PBS). For low solubility, use surfactants (e.g., Tween-80) or cyclodextrins. Pre-warm solutions to 37°C and sonicate for 10–15 minutes to ensure homogeneity. Validate solubility via dynamic light scattering (DLS) or nephelometry to confirm absence of precipitates .
Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound and its intermediates?
- Methodological Answer : Use - and -NMR to confirm structural integrity, focusing on the trifluoromethyl group’s distinct -NMR signals. High-resolution mass spectrometry (HRMS) validates molecular weight. Purity analysis via HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm is recommended. IR spectroscopy identifies functional groups like carboxylic acid (C=O stretch at ~1700 cm) .
Advanced Research Questions
Q. How can computational methods like quantum chemical calculations be integrated into the design of derivatives with enhanced bioactivity?
- Methodological Answer : Perform density functional theory (DFT) calculations to model reaction pathways and transition states for derivative synthesis. Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., EGFR). Combine computational predictions with high-throughput screening (HTS) to prioritize candidates. Feedback experimental results into computational models to refine predictive accuracy .
Q. What strategies resolve discrepancies in reported biological activity data across studies involving this compound?
- Methodological Answer : Conduct comparative studies using standardized assay protocols (e.g., consistent cell lines, incubation times, and positive controls). Analyze structural analogs (e.g., substituent effects on the pyrazole ring) to identify activity trends. Use multivariate analysis to isolate confounding variables (e.g., solvent effects, impurity profiles). Cross-validate findings with orthogonal assays (e.g., enzymatic vs. cell-based) .
Q. How can reaction engineering principles improve scalability of the thiopyrano-pyrazole core synthesis?
- Methodological Answer : Implement continuous-flow reactors to enhance heat/mass transfer for exothermic cyclization steps. Optimize catalyst loading (e.g., heterogeneous catalysts for easy recovery) and residence time. Use membrane separation technologies to remove byproducts (e.g., unreacted trifluoromethyl precursors) and improve yield. Process analytical technology (PAT) tools like in-line FTIR enable real-time monitoring .
Q. What experimental frameworks are recommended for studying metabolic stability and pharmacokinetics of this compound?
- Methodological Answer : Conduct microsomal stability assays (e.g., liver microsomes from multiple species) to assess phase I metabolism. Use LC-MS/MS to quantify parent compound and metabolites. For pharmacokinetics, employ cassette dosing in rodent models with serial blood sampling. Apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate human clearance rates. Include bile-duct cannulated animals to study enterohepatic recirculation .
Data Contradiction Analysis
Q. How to reconcile conflicting reports on the role of the trifluoromethyl group in modulating target binding vs. metabolic stability?
- Methodological Answer : Perform structure-activity relationship (SAR) studies by synthesizing analogs with alternative electron-withdrawing groups (e.g., Cl, CF vs. CN). Compare binding kinetics (SPR or ITC) and metabolic half-lives (microsomal assays) side-by-side. Use X-ray crystallography or cryo-EM to visualize ligand-protein interactions, focusing on hydrophobic pockets accommodating the CF group. Correlate lipophilicity (logP) with clearance rates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
